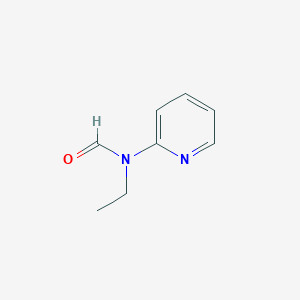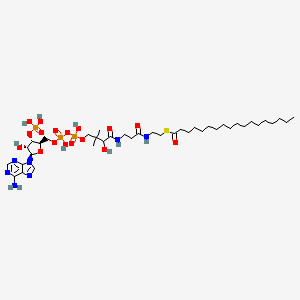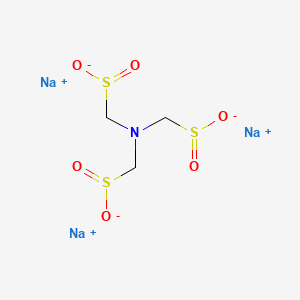
1-Butoxy-2,2,3-trimethylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxy-2,2,3-trimethylaziridine is a chemical compound with the molecular formula C9H19NO. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-butoxy-2,2,3-trimethylaziridine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,3-trimethylaziridine with butanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Butoxy-2,2,3-trimethylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aziridines .
Aplicaciones Científicas De Investigación
1-Butoxy-2,2,3-trimethylaziridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1-butoxy-2,2,3-trimethylaziridine involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
2,2,3-Trimethylaziridine: Shares a similar aziridine ring structure but lacks the butoxy group.
1-Methoxy-2,2,3-trimethylaziridine: Similar structure with a methoxy group instead of a butoxy group.
Uniqueness: 1-Butoxy-2,2,3-trimethylaziridine is unique due to the presence of the butoxy group, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the butoxy group enhances reactivity or stability .
Propiedades
Número CAS |
343865-14-5 |
|---|---|
Fórmula molecular |
C9H19NO |
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
1-butoxy-2,2,3-trimethylaziridine |
InChI |
InChI=1S/C9H19NO/c1-5-6-7-11-10-8(2)9(10,3)4/h8H,5-7H2,1-4H3 |
Clave InChI |
ZAMYVEZNMBVHQL-UHFFFAOYSA-N |
SMILES canónico |
CCCCON1C(C1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![calcium;2-[anilino(phenyl)carbamoyl]hexanoate](/img/structure/B13832277.png)

![(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)

![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)
![[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)](/img/structure/B13832306.png)


![(2S,4S,5R)-4-[(2R,4S,5S)-5-[(2R,4R,5S)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13832315.png)
![Triolein,[carboxyl-14c]](/img/structure/B13832323.png)

